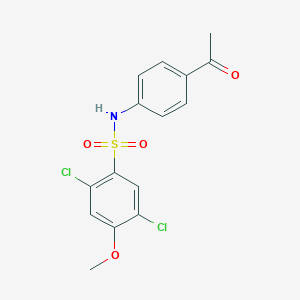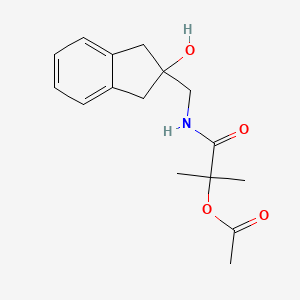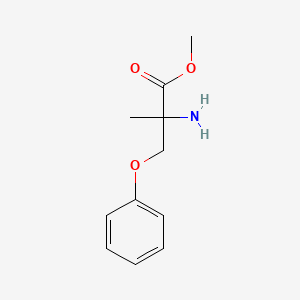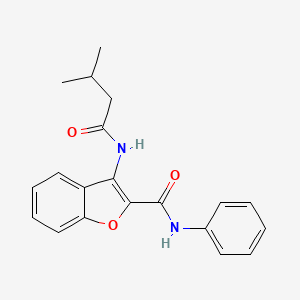![molecular formula C25H23Cl2F3N2O6S B2449971 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338967-84-3](/img/structure/B2449971.png)
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical with the molecular formula C25H23Cl2F3N2O6S . It is a complex organic compound that contains several functional groups, including an acetamide group, a sulfonyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C25H23Cl2F3N2O6S . This formula indicates that the compound contains 25 carbon atoms, 23 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The presence of these different atoms and the bonds between them define the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has highlighted the use of similar compounds in the field of cancer treatment. For instance, a study by Yushyn et al. (2022) describes the synthesis of a molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, which was studied for its anticancer activity in vitro following the NCI DTP protocol. This study suggests the potential of such compounds in anticancer applications Yushyn et al., 2022.
Enzyme Inhibition and Antioxidant Studies
Abbasi et al. (2018) synthesized a series of sulfonamide derivatives, including compounds with similarities to the one , and evaluated their effects on DPPH and jack bean urease. Their in silico studies were aimed at understanding the interactions of these molecules with enzyme active sites. This kind of research indicates the potential of these compounds in enzyme inhibition and antioxidant applications Abbasi et al., 2018.
X-ray Crystallography Studies
In the field of material sciences and crystallography, research by Obaleye et al. (2008) reported the X-ray structure of a complex containing a metabolite similar to the compound . This study highlights the use of such compounds in understanding crystal structures, which can have implications in material science Obaleye et al., 2008.
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds, such as those described in the studies by Abbasi et al. (2019) and Sakai et al. (2022), suggest that these types of compounds are of interest in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals Abbasi et al., 2019; Sakai et al., 2022.
Herbicidal Activity
Compounds with structural similarities have been explored for their potential as herbicides. For example, Wu et al. (2011) designed and synthesized derivatives that showed promising herbicidal activities, indicating possible applications in agriculture Wu et al., 2011.
Zukünftige Richtungen
The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. This could involve experimental studies to measure its properties, computational studies to predict its behavior, and applied research to explore its potential uses .
Eigenschaften
IUPAC Name |
2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2F3N2O6S/c1-36-10-11-38-23-14-22(20(26)13-21(23)27)32(39(34,35)19-8-6-18(37-2)7-9-19)15-24(33)31-17-5-3-4-16(12-17)25(28,29)30/h3-9,12-14H,10-11,15H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRGUFCFPCQOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

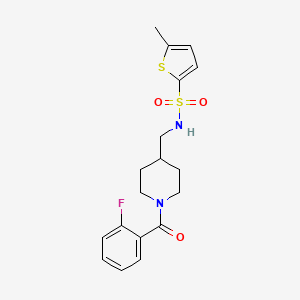
![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)
![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)
![[2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2449895.png)
![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)
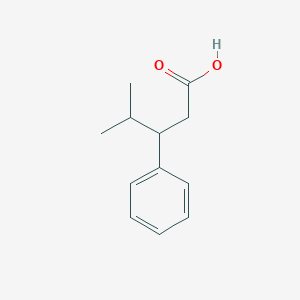
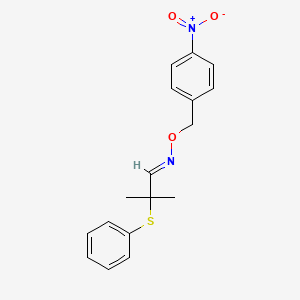
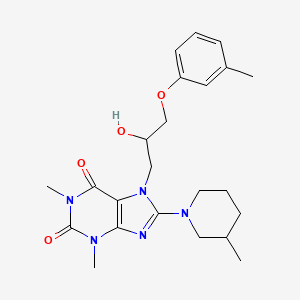
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)
